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yl)cyclopropanecarboxylic acid

Cat. No.: B188316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a technical overview of 1-(Pyridin-2-yl)cyclopropanecarboxylic
acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to

the limited availability of specific experimental data in publicly accessible literature, this guide

combines general spectroscopic principles with data for structurally related compounds to

provide a predicted spectral analysis. It also outlines a plausible synthetic methodology based

on established chemical transformations. This guide is intended to serve as a foundational

resource for researchers working with this and similar molecular scaffolds.
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IUPAC Name 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

CAS Number 162960-26-1[1]

Molecular Formula C₉H₉NO₂[1]

Molecular Weight 163.17 g/mol [1]

Canonical SMILES C1CC1(C(=O)O)C2=CC=CC=N2

InChI Key DHOWKIWZOCQDDV-UHFFFAOYSA-N

Predicted Spectral Data
While specific experimental spectra for 1-(Pyridin-2-yl)cyclopropanecarboxylic acid are not

readily available in the reviewed literature, the expected spectral characteristics can be

predicted based on the analysis of its functional groups and structural analogs.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons of the

pyridine ring and the cyclopropane ring.

Predicted Chemical Shift (δ,

ppm)
Multiplicity Assignment

~8.5 Doublet of doublets
H6' (proton on the pyridine ring

adjacent to N)

~7.7 Triplet of doublets
H4' (proton on the pyridine

ring)

~7.2 Doublet
H3' (proton on the pyridine

ring)

~7.1 Triplet
H5' (proton on the pyridine

ring)

1.5-1.8 Multiplet Cyclopropane CH₂ protons

>10 Broad singlet Carboxylic acid OH proton
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¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment

~175-180 Carboxylic acid C=O

~158-162 C2' (pyridine ring, attached to cyclopropane)

~149 C6' (pyridine ring)

~137 C4' (pyridine ring)

~122 C5' (pyridine ring)

~120 C3' (pyridine ring)

~30-35 Quaternary cyclopropane C

~15-20 Cyclopropane CH₂

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and

the aromatic pyridine ring.

Predicted Wavenumber

(cm⁻¹)
Functional Group Vibrational Mode

2500-3300 (broad) O-H Stretching (carboxylic acid)

~1700 C=O Stretching (carboxylic acid)

~1590, 1570, 1470, 1430 C=C, C=N Ring stretching (pyridine)

~1200-1300 C-O Stretching (carboxylic acid)

~900-950 O-H
Bending (out-of-plane,

carboxylic acid dimer)

Mass Spectrometry (MS) (Predicted)
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In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be

expected.

m/z Interpretation

163 [M]⁺, Molecular ion

118 [M - COOH]⁺, Loss of the carboxylic acid group

78 Pyridine fragment

Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 1-(Pyridin-2-yl)cyclopropanecarboxylic acid involves the

cyclopropanation of a suitable pyridine-substituted precursor, followed by hydrolysis. The

following is a generalized protocol.

Synthesis Workflow

2-Vinylpyridine Reaction with Ethyl Diazoacetate Ethyl 1-(Pyridin-2-yl)cyclopropanecarboxylate Alkaline Hydrolysis 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

Click to download full resolution via product page

Caption: Proposed synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid.

General Experimental Procedure
Cyclopropanation: 2-Vinylpyridine is reacted with ethyl diazoacetate in the presence of a

suitable catalyst (e.g., a rhodium(II) or copper(I) complex) in an inert solvent such as

dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or

gently heated to facilitate the cyclopropanation reaction, affording ethyl 1-(pyridin-2-

yl)cyclopropanecarboxylate.

Purification of Ester: The crude ester is purified using column chromatography on silica gel,

eluting with a mixture of ethyl acetate and hexanes.
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Hydrolysis: The purified ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate is then subjected to

alkaline hydrolysis. This is typically achieved by refluxing with an aqueous solution of a base,

such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol or methanol.

Work-up and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and

the organic solvent is removed under reduced pressure. The aqueous solution is then

acidified to a pH of approximately 4-5 with an acid like hydrochloric acid, leading to the

precipitation of the carboxylic acid. The solid product is collected by filtration, washed with

cold water, and dried under vacuum to yield 1-(pyridin-2-yl)cyclopropanecarboxylic acid.

Spectroscopic Analysis Protocol
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz

spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as

an internal standard.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared

(FTIR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film.

Mass Spectrometry: Mass spectral data would be acquired using an electrospray ionization

(ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and

fragmentation pattern of the compound.

Logical Relationship of Spectroscopic Data

1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

¹H NMR
(Pyridine & Cyclopropane Protons)

Provides proton environment

¹³C NMR
(Carbon Skeleton)

Confirms carbon framework

IR
(Functional Groups:

C=O, O-H, Pyridine Ring)

Identifies key functional groups

MS
(Molecular Weight &

Fragmentation)

Determines mass and fragments
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Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion
1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a valuable scaffold for further chemical

exploration. While detailed experimental data is sparse in the available literature, this guide

provides a robust predicted spectroscopic profile and a viable synthetic strategy. Researchers

are encouraged to use this information as a starting point for their own experimental work, with

the understanding that empirical data will be necessary to confirm these predictions. The

methodologies and logical workflows presented here offer a comprehensive framework for the

synthesis and characterization of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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